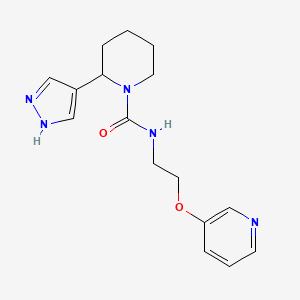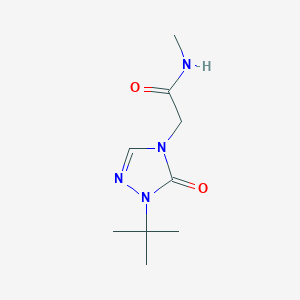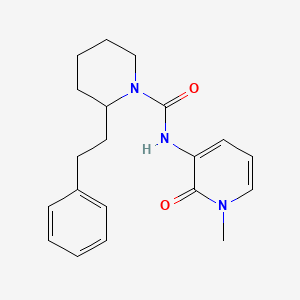![molecular formula C20H27N3O2 B7643395 N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643395.png)
N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide, also known as POM-I or POM-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. POM-I is a synthetic compound that was first discovered in 2014 by researchers at the University of Oxford. Since then, POM-I has been studied extensively for its potential use in a variety of scientific applications.
Mecanismo De Acción
The exact mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of a protein known as SIRT2. SIRT2 is involved in several cellular processes, including cell division and DNA repair. By inhibiting the activity of SIRT2, this compound may be able to prevent the growth of cancer cells and enhance the release of dopamine in the brain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. One of the most significant effects of this compound is its ability to inhibit the activity of SIRT2. This inhibition may prevent the growth of cancer cells and enhance the release of dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments is its specificity. This compound has been shown to have a high degree of specificity for SIRT2, which means that it is less likely to have off-target effects. However, one of the limitations of using this compound in lab experiments is its complexity. The synthesis of this compound is a challenging process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide. One potential direction is the development of new cancer therapies based on this compound. Another potential direction is the use of this compound in the treatment of neurological disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has several potential applications in scientific research. This compound has been shown to inhibit the growth of cancer cells and enhance the release of dopamine in the brain. While the synthesis of this compound is a complex process, its specificity for SIRT2 makes it a promising candidate for the development of new cancer therapies and the treatment of neurological disorders. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of this compound is a complex process that requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of this compound is a challenging process that requires careful attention to detail.
Aplicaciones Científicas De Investigación
N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide has several potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
Another potential application of this compound is in the field of neuroscience research. This compound has been shown to enhance the release of dopamine in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-16(2)19-21-10-11-23(19)14-18(24)22-15-20(8-12-25-13-9-20)17-6-4-3-5-7-17/h3-7,10-11,16H,8-9,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRLIFVKQOTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643321.png)
![7-[(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7643330.png)
![2-tert-butyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7643341.png)
![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)
![1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone](/img/structure/B7643352.png)

![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)
![1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643366.png)
![6-[1-[(4-methoxy-4-methylpentan-2-yl)amino]ethyl]-1H-thieno[2,3-b][1,4]thiazin-2-one](/img/structure/B7643375.png)

![1-[(2-Anilino-1,3-thiazol-4-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643392.png)